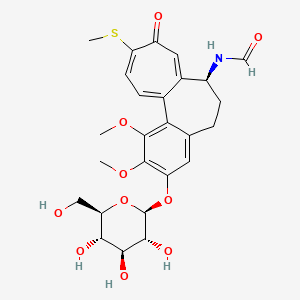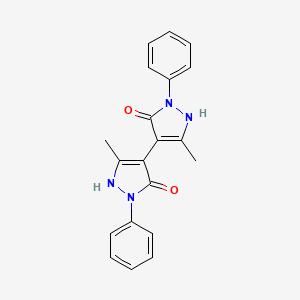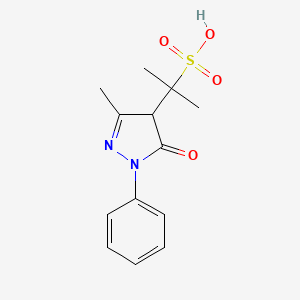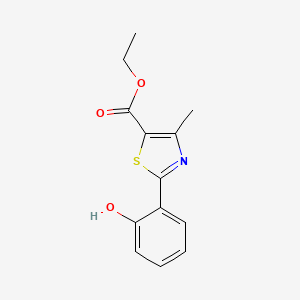
Ipratropium Bromide Impurity E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ipratropium Bromide Impurity E, chemically known as (1R,3r,5S)-8-(1-Methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate, is a related substance found in the pharmaceutical compound Ipratropium Bromide. This impurity is often monitored and analyzed during the production and quality control of Ipratropium Bromide to ensure the purity and efficacy of the final product .
Preparation Methods
The synthesis of Ipratropium Bromide Impurity E involves several steps, typically starting from tropic acid derivatives. The synthetic route includes esterification and subsequent reactions to introduce the azabicyclo structure. The reaction conditions often involve the use of organic solvents like methanol and ethanol, with temperature control being crucial to ensure the desired product formation .
Industrial production methods for this compound are similar to those used for the main compound, Ipratropium Bromide. These methods include high-performance liquid chromatography (HPLC) for separation and purification, ensuring that the impurity levels are within acceptable limits .
Chemical Reactions Analysis
Ipratropium Bromide Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ipratropium Bromide Impurity E has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Ipratropium Bromide.
Biology: The compound is studied for its biological activity and potential effects on various biological systems.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of Ipratropium Bromide, contributing to the development of safer and more effective medications.
Mechanism of Action
The mechanism of action of Ipratropium Bromide Impurity E is closely related to that of Ipratropium Bromide. It acts as an anticholinergic agent, inhibiting the action of acetylcholine on muscarinic receptors in the bronchial smooth muscle. This leads to bronchodilation and relief from bronchospasm. The molecular targets involved include muscarinic receptors, particularly the M3 subtype, which are responsible for smooth muscle contraction in the airways .
Comparison with Similar Compounds
Ipratropium Bromide Impurity E can be compared with other related compounds, such as:
Ipratropium Bromide Impurity A: N-Isopropylnortropine Methobromide
Ipratropium Bromide Impurity B: 8-Anti-Ipratropium Bromide
Ipratropium Bromide Impurity C: DL-Tropic acid
Ipratropium Bromide Impurity D: Atropic Acid
The uniqueness of this compound lies in its specific chemical structure and the particular reactions it undergoes. This impurity is specifically monitored due to its potential impact on the overall quality and efficacy of Ipratropium Bromide formulations .
Properties
CAS No. |
183626-76-8 |
|---|---|
Molecular Formula |
C19H27NO3 |
Molecular Weight |
317.43 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3-Hydroxy-2-phenyl-propionic acid 8-isopropyl-8-aza-bicyclo[3.2.1]oct-3-yl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione](/img/structure/B602043.png)

![methyl 2-[3-(5-methoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B602049.png)



![2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid](/img/structure/B602053.png)



